molecular formula C16H9F3O2 B14009373 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid CAS No. 35315-62-9

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid

Cat. No.: B14009373
CAS No.: 35315-62-9
M. Wt: 290.24 g/mol
InChI Key: BDVORRIWZACHKW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid (CAS 35315-62-9) is a high-value, polycyclic aromatic building block specifically designed for advanced chemical and pharmaceutical research. This compound features a phenanthrene core, a rigid, planar structure that is instrumental in the synthesis of complex molecular architectures. The strategic substitution at the 6-position with a trifluoromethyl (CF 3 ) group and a carboxylic acid functional group at the 9-position makes it a versatile intermediate for constructing molecules with tailored properties. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and materials science, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety serves as a key handle for further synthetic transformations, enabling conjugation, amide coupling, and the formation of esters and other derivatives. With a molecular formula of C 16 H 9 F 3 O 2 and a molecular weight of 290.24 g/mol , this reagent is characterized by specific physicochemical properties, including a predicted density of 1.424 g/cm³ and a high boiling point of 434.1°C at 760 mmHg, which attest to its stability . Researchers utilize this compound in the exploration of novel organic materials, as a scaffold in drug discovery programs, and in the development of specialty chemicals. Its rigid, planar structure is advantageous in the design of molecular probes and ligands. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

35315-62-9

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

6-(trifluoromethyl)phenanthrene-9-carboxylic acid

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(20)21/h1-8H,(H,20,21)

InChI Key

BDVORRIWZACHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Fluorination and Carboxylation via Sulfur Tetrafluoride (SF4)

One of the principal methods to prepare trifluoromethyl-substituted phenanthrene carboxylic acids involves the reaction of phenanthrene dicarboxylic acids with sulfur tetrafluoride (SF4). This approach was extensively studied in a laboratory-scale investigation aiming to fluorinate carboxylic acid groups into trifluoromethyl groups or corresponding acyl fluorides.

  • Starting Material: 3,6-phenanthrene dicarboxylic acid or its derivatives such as 3,6-phenanthrene dicarbonyl fluoride.
  • Reagents and Conditions: The reaction is conducted in a sealed autoclave with SF4 gas under high pressure (140 to 3000 psig) and elevated temperatures (110 to 225 °C).
  • Solvents: Benzotrifluoride was used as an inert solvent to suspend the solid acid and improve conversion.
  • Reaction Time: Typically 16 to 20 hours.
  • Outcomes:
    • Partial conversion to 3,6-bis(trifluoromethyl)phenanthrene and intermediates such as 3-trifluoromethyl phenanthrene-6-carbonyl fluoride and 3,6-phenanthrene dicarbonyl fluoride.
    • Yields of 3,6-bis(trifluoromethyl)phenanthrene ranged from 2.5% to 8.2% depending on conditions.
    • Higher temperature and excess SF4 favored increased trifluoromethylation.
    • Purification involved extraction and chromatographic techniques.

Although this method primarily targeted bis(trifluoromethyl) derivatives, it demonstrates the feasibility of introducing trifluoromethyl groups onto phenanthrene carboxylic acids, which can be adapted for mono-substituted compounds such as 6-(trifluoromethyl)phenanthrene-9-carboxylic acid by controlling stoichiometry and reaction conditions.

Synthesis via Phenanthrenequinone Intermediates and Hydroxylation

An alternative synthetic route involves the oxidation of phenanthrene to phenanthrenequinone, followed by nucleophilic ring transformations to introduce hydroxyl and carboxylic acid groups at the 9-position.

  • Step 1: Oxidation of phenanthrene using chromic acid generated in situ from sodium dichromate and sulfuric acid at controlled temperatures (80–100 °C) yields phenanthrenequinone.
  • Step 2: Reaction of phenanthrenequinone with alkaline species such as sodium hydroxide leads to ring rearrangement and formation of 9-hydroxyfluorene-9-carboxylic acid (HFCA).
  • Step 3: Subsequent fluorination or trifluoromethylation steps can be applied to introduce trifluoromethyl groups at the 6-position.

This method is advantageous for accessing hydroxylated and carboxylated phenanthrene derivatives, which can be further functionalized. The key is the controlled oxidation and ring rearrangement to yield the carboxylic acid at the 9-position, providing a platform for trifluoromethylation.

Functional Group Transformations via Esters and Alcohol Intermediates

Phenanthrene-9-carboxylic acid derivatives can be converted into esters and alcohol intermediates, which facilitate further substitution reactions including trifluoromethylation.

  • Esterification: Phenanthrene-9-carboxylic acid is reacted with methyl iodide and sodium bicarbonate to form methyl esters.
  • Reduction: The methyl ester is reduced with lithium aluminum hydride to the corresponding alcohol.
  • Halogenation: The alcohol is brominated using reagents like tribromophosphine.
  • Substitution: The bromine atom can be displaced by nucleophilic trifluoromethyl sources or other substituents to introduce the trifluoromethyl group at desired positions.

This multi-step synthesis allows precise control over substitution patterns on the phenanthrene ring and can be adapted to prepare 6-(trifluoromethyl)phenanthrene-9-carboxylic acid by selecting appropriate intermediates and reagents.

Preparation from 1,3-Dichloro-6-trifluoromethyl-9-phenanthrene Carboxyaldehyde

Another synthetic approach involves starting from halogenated trifluoromethyl phenanthrene aldehydes:

  • Starting Material: 1,3-dichloro-6-trifluoromethyl-9-phenanthrene carboxyaldehyde.
  • Reduction and Hydrolysis: Zinc reduction followed by hydrolysis with tartaric acid and washing steps yields the corresponding carboxylic acid.
  • Purification: Crystallization from methanol with charcoal treatment produces purified acid with melting points consistent with expected structure.

This method is useful for preparing trifluoromethylated phenanthrene carboxylic acids with high purity and moderate yields (~57% reported), providing an alternative to direct fluorination routes.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Outcome Notes
SF4 fluorination of phenanthrene dicarboxylic acid 3,6-phenanthrene dicarboxylic acid SF4 gas, 110–225 °C, 140–3000 psig, benzotrifluoride solvent Up to 8.2% 3,6-bis(trifluoromethyl)phenanthrene; intermediates formed High pressure, long reaction time; partial conversion
Oxidation to phenanthrenequinone and ring rearrangement Phenanthrene Sodium dichromate, sulfuric acid, NaOH Produces 9-hydroxyfluorene-9-carboxylic acid (HFCA) Platform for further trifluoromethylation
Esterification, reduction, halogenation, substitution Phenanthrene-9-carboxylic acid Methyl iodide, NaHCO3, LiAlH4, tribromophosphine Multi-step synthesis; intermediates for substitution Enables controlled functionalization
From 1,3-dichloro-6-trifluoromethyl-9-phenanthrene carboxyaldehyde Halogenated trifluoromethyl phenanthrene aldehyde Zinc reduction, tartaric acid hydrolysis, crystallization ~57% yield purified acid Alternative route with good purity

Analytical Techniques Used in Preparation Studies

These analytical methods ensure accurate monitoring of reaction progress and product purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce phenanthrene alcohols .

Scientific Research Applications

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 9-Substituted Carboxylic Acids

The position of the carboxylic acid group on the phenanthrene skeleton critically determines biological activity:

  • Phenanthrene-3-carboxylic acid derivatives exhibit higher general effectiveness in pharmacological studies compared to their 9-substituted counterparts. For example, 9-iodophenanthrene-3-carboxylic acid demonstrates notable pharmacological activity, likely due to enhanced electronic interactions at the 3-position .
  • Phenanthrene-9-carboxylic acid derivatives , including the parent compound (CAS 837-45-6), are associated with a unique veratrine-like action on skeletal muscle, characterized by delayed relaxation and increased contraction amplitude in animal models. This effect is specific to 9-substituted derivatives and is attributed to direct interaction with muscle tissue .
Table 1: Positional Isomer Comparison
Compound Substituents Position Key Activity Effectiveness Source
Phenanthrene-9-carboxylic acid -COOH 9 Veratrine-like muscle action High
Phenanthrene-3-carboxylic acid -COOH 3 Broad pharmacological efficacy Higher
9-Iodophenanthrene-3-carboxylic acid -COOH, -I 3, 9 Moderate pharmacological activity Moderate

Substituent Effects: Trifluoromethyl vs. Other Groups

The introduction of a trifluoromethyl group alters electronic and steric properties:

  • 3-Chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid (a structural analog) highlights the interplay between substituents.
  • Sodium phenanthrene-9-carboxylate (without -CF₃) shows pronounced veratrine-like effects, whereas ester or amide derivatives of 9-carboxylic acids exhibit reduced activity, emphasizing the necessity of a free carboxylic acid group for muscle modulation .
Table 2: Substituent Impact on Activity
Compound Substituents Key Modification Biological Outcome
Sodium phenanthrene-9-carboxylate -COO⁻Na⁺ Ionic form enhances solubility Strong veratrine-like action
6-(Trifluoromethyl)phenanthrene-9-carboxylic acid -CF₃, -COOH Electron-withdrawing -CF₃ Potential enhanced bioavailability
Phenanthrene-9-carboxylic acid methyl ester -COOCH₃ Esterification reduces activity Low effectiveness

Homologs and Functional Group Variations

  • Propionic Acid Homologs : Phenanthryl propionic acids (e.g., phenanthrene-9-propionic acid) show marginally higher effectiveness than carboxylic acid derivatives, likely due to increased lipophilicity and improved tissue penetration .
  • Amides and Esters : Methyl esters and amides of phenanthrene-9-carboxylic acid exhibit reduced activity, underscoring the importance of the free carboxylic acid group for biological interaction .

Biological Activity

6-(Trifluoromethyl)phenanthrene-9-carboxylic acid is an organic compound characterized by its unique trifluoromethyl group attached to a phenanthrene backbone along with a carboxylic acid functional group. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, which may include interactions with various biological macromolecules, influencing its pharmacokinetics and dynamics.

  • Molecular Formula : C15H10F3O2
  • Molecular Weight : Approximately 290.241 g/mol
  • Structure : The trifluoromethyl group enhances chemical stability and lipophilicity, making it a compound of interest for biological applications.

The biological activity of 6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be attributed to several factors:

  • Binding Affinity : The compound's binding affinity with various biological targets, such as enzymes and receptors, is crucial for understanding its therapeutic effects. The trifluoromethyl group can facilitate strong interactions through hydrogen bonding and halogen bonding due to its electron-withdrawing nature .
  • Reactivity : The carboxylic acid functional group allows for typical acid-base reactions, while the trifluoromethyl group can participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are significant in synthetic organic chemistry.
  • Biological Interactions : Studies indicate that the presence of the trifluoromethyl group may increase metabolic stability and enhance lipid solubility, thereby improving membrane permeability. This property is essential for the interaction of the compound with cellular targets .

In Vitro Studies

Recent research has highlighted various biological activities associated with compounds containing trifluoromethyl groups:

  • Enzyme Inhibition : Compounds similar to 6-(trifluoromethyl)phenanthrene-9-carboxylic acid have shown inhibitory effects against cholinesterases and cyclooxygenases. For instance, studies on related compounds demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency .
  • Cytotoxicity : In vitro assays against cancer cell lines such as MCF-7 have revealed that derivatives of phenanthrene with trifluoromethyl substitutions exhibit varying degrees of cytotoxicity, suggesting potential therapeutic applications in oncology .

Case Studies

A comparative analysis of structural analogs reveals insights into the unique properties of 6-(trifluoromethyl)phenanthrene-9-carboxylic acid:

Compound NameMolecular FormulaKey Biological Activity
1-bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acidC15H9BrF3O2Enhanced reactivity due to bromine
3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acidC15H9ClF3O2Altered electronic properties impacting enzyme interactions
2-methyl-6-(trifluoromethyl)phenanthrene-9-carboxaldehydeC16H11F3ODifferent reactivity profile due to aldehyde

These studies indicate that structural modifications significantly influence the biological activity, suggesting that further exploration of these derivatives could yield compounds with enhanced therapeutic profiles.

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